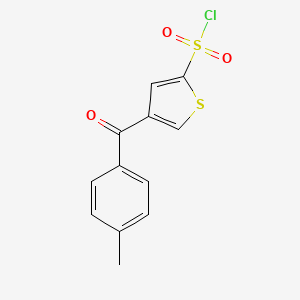
tert-butyl (3R)-3-(2-hydroxy-2-methyl-propyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3R)-3-(2-hydroxy-2-methyl-propyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a tert-butyl group, a 2-hydroxy-2-methyl-propyl group, and a carboxylate ester functional group, making it a versatile molecule in various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperazine as the core structure.
Functionalization: The piperazine ring is functionalized with a 2-hydroxy-2-methyl-propyl group through a series of reactions involving protection and deprotection steps.
Esterification: The carboxylate ester group is introduced using tert-butyl alcohol under acidic or basic conditions.
Chiral Resolution: The (3R)-enantiomer is isolated using chiral resolution techniques to ensure the desired stereochemistry.
Industrial Production Methods:
Flow Chemistry: Modern industrial methods may employ flow chemistry techniques to streamline the synthesis process, ensuring higher yields and purity.
Catalysis: Catalysts are often used to improve reaction efficiency and selectivity, particularly in the esterification step.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the ester group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted piperazines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor in drug development. Industry: It is utilized in the manufacturing of specialty chemicals and materials.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the context of its application, but it generally involves binding to the active site of the target molecule, leading to a biological response.
Comparaison Avec Des Composés Similaires
Tert-butyl Piperazine-1-carboxylate: Lacks the 2-hydroxy-2-methyl-propyl group.
Piperazine-1-carboxylate: Does not have the tert-butyl group.
2-Hydroxy-2-methyl-propyl Piperazine-1-carboxylate: Lacks the tert-butyl group.
Uniqueness: The presence of both the tert-butyl group and the 2-hydroxy-2-methyl-propyl group in tert-butyl (3R)-3-(2-hydroxy-2-methyl-propyl)piperazine-1-carboxylate provides unique chemical properties and reactivity patterns compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C13H26N2O3 |
|---|---|
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-(2-hydroxy-2-methylpropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H26N2O3/c1-12(2,3)18-11(16)15-7-6-14-10(9-15)8-13(4,5)17/h10,14,17H,6-9H2,1-5H3/t10-/m1/s1 |
Clé InChI |
HGEVLERANDHWRQ-SNVBAGLBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)CC(C)(C)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCNC(C1)CC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate](/img/structure/B15358793.png)
![1-ethyl-9H-pyrano[3,4-b]indol-3-one](/img/structure/B15358796.png)

![2-Thieno[3,2-b]pyridin-5-yl-ethylamine](/img/structure/B15358807.png)


![1-benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B15358821.png)
![tert-butyl N-[[1-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl]carbamate](/img/structure/B15358826.png)




